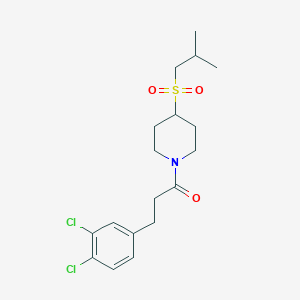
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H25Cl2NO3S and its molecular weight is 406.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dichlorophenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1795298-37-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H25Cl2NO3S, with a molecular weight of 406.36 g/mol. The structure features a dichlorophenyl group and a piperidine derivative with an isobutylsulfonyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H25Cl2NO3S |
| Molecular Weight | 406.36 g/mol |
| CAS Number | 1795298-37-1 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological activities, particularly in the central nervous system (CNS). These activities include:
- Antidepressant Effects : Studies suggest that certain piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .
- Anxiolytic Properties : Compounds with similar structures have shown potential in reducing anxiety-like behaviors in animal models, possibly through GABAergic mechanisms .
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors, which play significant roles in mood regulation and anxiety response .
- Inhibition of Reuptake Transporters : Similar compounds have been found to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in synaptic clefts .
Study on Psychoactive Substances
A study published in PMC examined the detection and characterization of psychoactive substances from drug users. It highlighted the importance of continuous monitoring of new psychoactive substances (NPS), including those structurally related to this compound. The study utilized advanced analytical techniques such as LC-MS and NMR to identify these compounds effectively .
Comparative Analysis with Other Compounds
A comparative analysis was conducted on several piperidine derivatives to assess their biological activities. The findings suggested that compounds with similar structural motifs exhibited varying degrees of efficacy in modulating CNS-related pathways. This underscores the potential therapeutic applications of this compound in treating mood disorders .
特性
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2NO3S/c1-13(2)12-25(23,24)15-7-9-21(10-8-15)18(22)6-4-14-3-5-16(19)17(20)11-14/h3,5,11,13,15H,4,6-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXGYEYUEJIWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














